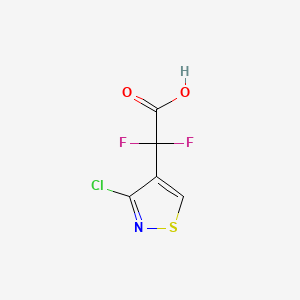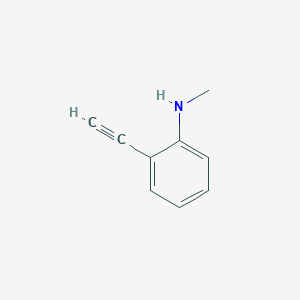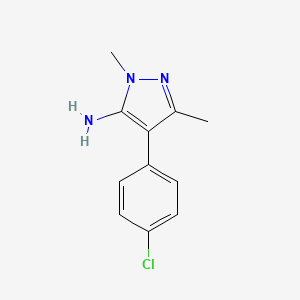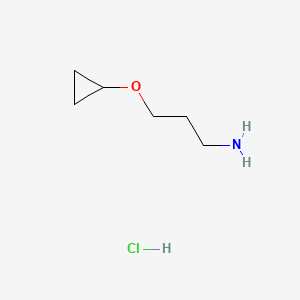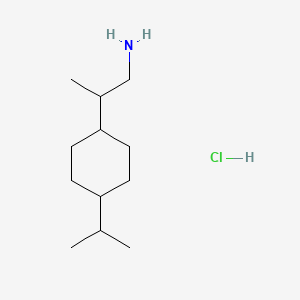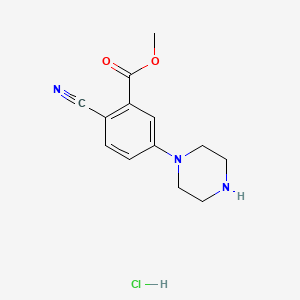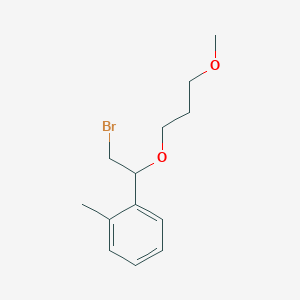
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methoxypropoxyethyl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the 3-methoxypropoxy group to the benzene ring.
Alkylation: The addition of the ethyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s desired effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an additional bromine atom, which can affect its reactivity and applications.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: The position of the methyl group is different, which can influence the compound’s chemical properties and behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C13H19BrO2 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-11-6-3-4-7-12(11)13(10-14)16-9-5-8-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3 |
InChI-Schlüssel |
NIYYOUPCVFXYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CBr)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



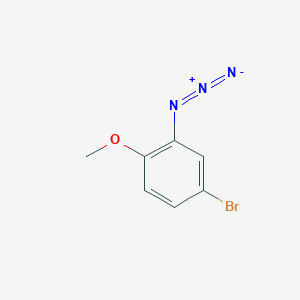

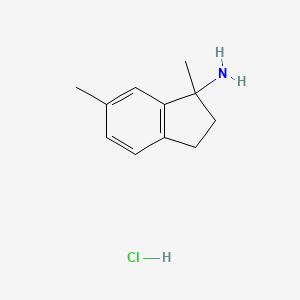
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
